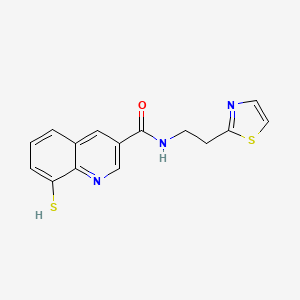
Rpn11-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Novel potent and specific inhibitor of proteasome isopeptidase Rpn11
Capzimin is a novel potent and specific inhibitor of proteasome isopeptidase Rpn11.
科学的研究の応用
多発性骨髄腫の治療
カプジミン: は、多発性骨髄腫 (MM) の治療における潜在的な治療標的として特定されています。これは、プロテアソームの 19S 規制粒子に関連する脱ユビキチン化酵素 Rpn11 の阻害剤として作用します。 この阻害は、MM 細胞における細胞生存率の低下につながり、選択的な抗 MM 活性と好ましい治療指数を示唆しています {svg_1} {svg_2}.
がん細胞の増殖阻害
研究によると、カプジミン は、プロテアソーム阻害剤であるボルテゾミブに抵抗性のあるものを含む、がん細胞の増殖を阻害することができます。 プロテアソーム基質を安定化し、がん細胞の増殖を制御する上で重要な、タンパク質の異常な折り畳みによるストレス反応を誘導します {svg_3}.
乳がんにおけるパラプトーシスの誘導
カプジミン: は、乳がん細胞において、パラプトーシスと呼ばれるアポトーシスとは異なる細胞死モードを誘発することが示されています。 これは、プロテアソーム阻害とカルシウムの不均衡を誘導することで実現し、プロテアソーム阻害剤またはアポトーシス誘導薬に抵抗性のあるがん細胞に対する魅力的な治療戦略を提供します {svg_4}.
プロテアソーム活性の調節
この化合物は、26S プロテアソームの 19S 規制粒子のサブユニットである PSMD14 を阻害することにより、プロテアソーム活性を調節します。 この阻害は、他のプロテアソーム阻害剤とは異なり、アグレソーム形成や Nrf1 のアップレギュレーションを誘導しません。これらは、がん細胞における一般的な抵抗機構です {svg_5}.
チアゾール部分の治療応用
カプジミン に存在するチアゾール部分は、さまざまな薬剤や生物活性剤の開発に貢献する汎用性の高いスタンドアロン構造です。 これは、臨床的に関連する抗がん剤の合成に使用されており、医薬品化学における重要性を示しています {svg_6}.
低分子阻害剤研究
カプジミン: は、プロテアソーム関連脱ユビキチン化酵素を標的とする低分子阻害剤の研究におけるモデル化合物として役立ちます。 その阻害機構は可逆的で、RPN11 に対しては非競合的であり、選択的な阻害特性を持つ新規薬剤の開発に関する洞察を提供します {svg_7}.
作用機序
Target of Action
Rpn11: Rpn11-IN-1, also known as Capzimin, primarily targets the protein . Rpn11 is a Zn^2±dependent metalloisopeptidase that is part of the 19S regulatory particle of the 26S proteasome . It plays a crucial role in maintaining protein homeostasis by removing ubiquitin chains from proteins that are targeted for degradation .
Mode of Action
Capzimin interacts with Rpn11 and inhibits its deubiquitinating activity . This inhibition prevents the removal of ubiquitin chains from proteins, thereby disrupting the normal function of the proteasome . Capzimin shows more than 5-fold selectivity for Rpn11 over related JAMM proteases .
Biochemical Pathways
The inhibition of Rpn11 by Capzimin affects the ubiquitin-proteasome system (UPS), a key pathway involved in protein degradation . The UPS is responsible for the degradation of most cytosolic and nuclear proteins, including those that are damaged or dysfunctional . By inhibiting Rpn11, Capzimin disrupts the UPS, leading to the accumulation of polyubiquitinated substrates .
Pharmacokinetics
It’s known that capzimin is a potent and specific inhibitor of rpn11, suggesting that it may have good bioavailability
Result of Action
Capzimin’s inhibition of Rpn11 leads to the stabilization of proteasome substrates and induces an unfolded protein response . This results in the blocking of cancer cell proliferation, including cells that are resistant to other proteasome inhibitors like bortezomib . Proteomic analysis has shown that Capzimin stabilizes a subset of polyubiquitinated substrates .
生化学分析
Biochemical Properties
Rpn11-IN-1 interacts with the Rpn11 protein, a 19S-proteasome-associated deubiquitinase (DUB) enzyme . This enzyme facilitates protein degradation by the 20S proteasome core particle . The interaction between this compound and Rpn11 is essential for the functioning of the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce apoptosis in multiple myeloma cells and overcome resistance to proteasome inhibitor bortezomib . This suggests that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Rpn11 protein, which results in the inhibition of the deubiquitinase activity of Rpn11 . This inhibition blocks cellular proteasome function, leading to the induction of apoptosis in cells . The mechanism of action of this compound is thus closely tied to its interactions with biomolecules and its effects on enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, studies have shown that this compound can decrease cell viability over time
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system (UPS), a major metabolic pathway in cells . The UPS is responsible for the degradation of proteins, and this compound, by interacting with the Rpn11 protein, plays a crucial role in this process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be closely tied to its interactions with the Rpn11 protein and its role in the UPS
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the 26S proteasome, given its interaction with the Rpn11 protein, a component of this proteasome
特性
IUPAC Name |
8-sulfanyl-N-[2-(1,3-thiazol-2-yl)ethyl]quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(17-5-4-13-16-6-7-21-13)11-8-10-2-1-3-12(20)14(10)18-9-11/h1-3,6-9,20H,4-5H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNGHZGMRXNEEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)S)C(=O)NCCC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Capzimin and what are its downstream effects?
A1: Capzimin is a potent and specific inhibitor of the proteasome isopeptidase Rpn11 [, , ]. Rpn11 is a crucial component of the 19S regulatory particle of the 26S proteasome, responsible for removing ubiquitin chains from proteins targeted for degradation. By inhibiting Rpn11, Capzimin prevents the deubiquitination step, leading to the accumulation of polyubiquitinated proteins and subsequent proteasome inhibition [, , ]. This disruption of protein degradation has been shown to induce paraptosis, a non-apoptotic cell death pathway, in breast cancer cells []. Additionally, Capzimin has demonstrated anti-proliferative effects in various cancer cell lines [, ].
Q2: How does Capzimin's effect on the proteasome differ from that of Bortezomib, another proteasome inhibitor?
A2: While both Capzimin and Bortezomib ultimately inhibit proteasome activity, their mechanisms differ. Bortezomib targets the 20S core particle of the proteasome, directly blocking the proteolytic activity []. This leads to the accumulation of misfolded proteins and the formation of aggresomes, which can trigger the Nrf1 pathway, contributing to drug resistance. In contrast, Capzimin inhibits the 19S regulatory particle, specifically the Rpn11 subunit, thereby preventing the deubiquitination step essential for efficient protein degradation []. Notably, Capzimin does not induce aggresome formation or Nrf1 upregulation, potentially circumventing resistance mechanisms associated with Bortezomib [].
Q3: Has Capzimin shown any potential in preclinical models of cancer?
A3: Yes, Capzimin has demonstrated promising anti-cancer activity in preclinical studies. For instance, it significantly reduced the viability and clonogenic survival of two metastatic canine osteosarcoma cell lines []. Moreover, Capzimin treatment suppressed the growth of prostate cancer cell xenografts in vivo, highlighting its potential as a therapeutic agent for this malignancy [].
Q4: Are there any computational studies investigating the selectivity of Capzimin towards Rpn11?
A4: Yes, computational studies employing molecular dynamics (MD) simulations and binding energy analysis have shed light on Capzimin's selectivity for Rpn11 over other JAMM family deubiquitinases, such as CSN5 []. These studies suggest that Capzimin interacts with the active site Zn2+ ion of Rpn11 in a bidentate manner and forms additional interactions with residues in the distal ubiquitin-binding site []. The selectivity is attributed to the specific interactions within the Rpn8-Rpn11 heterodimeric complex, which differ from those observed in the CSN5-CSN6 complex, highlighting the importance of considering protein-protein interactions in inhibitor design [].
Q5: Are there any known biomarkers associated with Capzimin's efficacy?
A5: While specific biomarkers for Capzimin's efficacy are still under investigation, research has identified PSMD14, the human homolog of Rpn11, as a potential prognostic marker in various cancers, including osteosarcoma and prostate cancer [, ]. Elevated PSMD14 expression has been correlated with higher pathological grades in prostate cancer [], suggesting its potential as a biomarker for identifying patients who might benefit from Capzimin treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
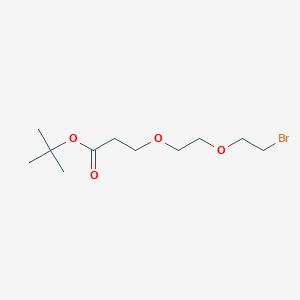
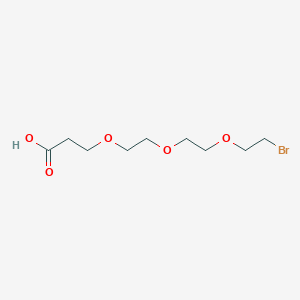
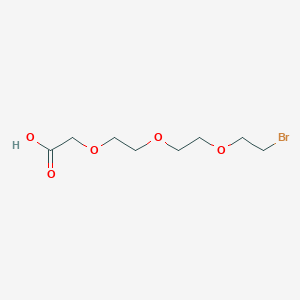
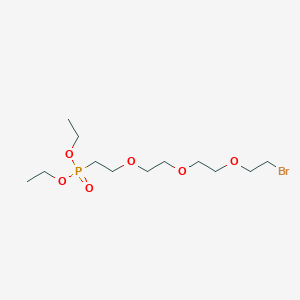

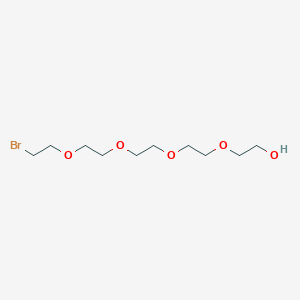
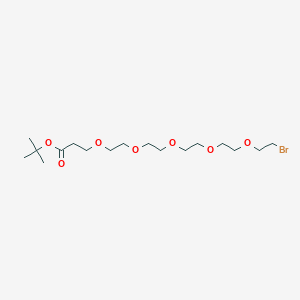
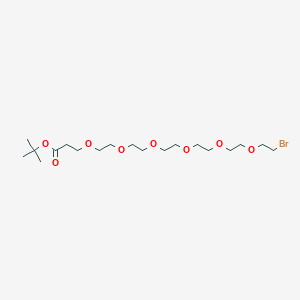
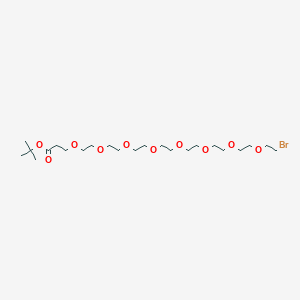
![1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)
![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)

![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)
